molecular formula C11H12N2O B14463975 6-Quinoxalinol, 2,3,7-trimethyl- CAS No. 65833-67-2

6-Quinoxalinol, 2,3,7-trimethyl-

Cat. No.: B14463975
CAS No.: 65833-67-2
M. Wt: 188.23 g/mol
InChI Key: ZSAFSOKZRQIORD-UHFFFAOYSA-N
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Description

6-Quinoxalinol, 2,3,7-trimethyl- is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol It is a derivative of quinoxaline, a heterocyclic compound containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxalines, including 6-Quinoxalinol, 2,3,7-trimethyl-, has been extensively studied due to their biological significance. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions . The reaction typically proceeds at elevated temperatures and may require a catalyst to enhance the yield.

Industrial Production Methods: Industrial production of 6-Quinoxalinol, 2,3,7-trimethyl- often involves optimizing the reaction conditions to achieve high purity and yield. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Quinoxalinol, 2,3,7-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

6-Quinoxalinol, 2,3,7-trimethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Quinoxalinol, 2,3,7-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, interfere with DNA replication, and induce apoptosis in cancer cells. Its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Comparison with Similar Compounds

Uniqueness: 6-Quinoxalinol, 2,3,7-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups enhances its lipophilicity and may influence its interaction with biological targets .

Properties

CAS No.

65833-67-2

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2,3,7-trimethylquinoxalin-6-ol

InChI

InChI=1S/C11H12N2O/c1-6-4-9-10(5-11(6)14)13-8(3)7(2)12-9/h4-5,14H,1-3H3

InChI Key

ZSAFSOKZRQIORD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N=C2C=C1O)C)C

Origin of Product

United States

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